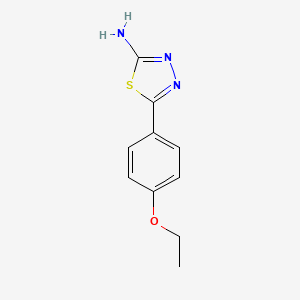

5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine

説明

5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-ethoxyphenyl group at position 5 and an amine at position 2. The ethoxy group (-OCH₂CH₃) on the phenyl ring enhances electron-donating properties, influencing solubility, bioavailability, and intermolecular interactions. This compound is part of a broader class of 1,3,4-thiadiazole derivatives known for diverse biological activities, including anticancer, antimicrobial, and anticonvulsant effects .

特性

IUPAC Name |

5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-2-14-8-5-3-7(4-6-8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWTVHRMEPWMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxybenzoic acid hydrazide with thiocarbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

化学反応の分析

Types of Reactions

5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

科学的研究の応用

5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of 5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological context .

類似化合物との比較

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural variations among analogues include substitutions on the phenyl ring and modifications to the thiadiazole core. These changes impact electronic properties, planarity, and biological interactions:

- Planarity : The thiadiazole ring in this compound is planar (mean deviation: 0.0042 Å), facilitating π-π stacking in biological targets, a feature shared with its methyl and chloro analogues .

Anticancer Activity

- 5-(4-Ethoxyphenyl) Piperazine Derivative (4f) : Exhibits activity against breast cancer (MCF7 cell line, IC₅₀ = 1.28 µg/mL) due to hydrogen bonding via the thiadiazole core and ethoxy group .

- Chlorophenyl Analogues : Lower activity (IC₅₀ > 10 µg/mL) in similar assays, suggesting electron-donating groups enhance efficacy .

Anticonvulsant Activity

- 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl Derivative (4c): ED₅₀ = 20.11 mg/kg (MES test), attributed to chlorine’s electronegativity enhancing blood-brain barrier penetration .

Antifungal Activity

Industrial and Commercial Relevance

- Production Scalability : 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine dominates industrial production due to cost-effective synthesis, while ethoxy derivatives remain niche .

- Purity and Availability : Suppliers like SynHet offer >99% purity for bromo-fluoro-methoxy derivatives, though ethoxy variants are less commonly stocked .

生物活性

5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The thiadiazole ring structure is known for its potential interactions with various biological targets, making it a promising scaffold for drug development. This article provides a detailed overview of the biological activity of this compound, including its synthesis, cytotoxic effects, and potential therapeutic applications.

1. Structural Characteristics

The compound features a thiadiazole ring substituted with an ethoxyphenyl group. This unique structure is believed to enhance its solubility and bioavailability compared to other thiadiazole derivatives. The presence of the ethoxy group may also influence its pharmacological profile, potentially increasing its efficacy against specific biological targets.

2. Biological Activity Overview

Research indicates that derivatives of 1,3,4-thiadiazole exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Compounds containing thiadiazole rings have shown promise as antimicrobial agents against various pathogens.

- Anticancer Properties : Several studies have highlighted the cytotoxic effects of thiadiazole derivatives on cancer cell lines.

- Other Activities : Additional activities include antiviral, analgesic, anti-inflammatory, and antihypertensive effects.

3. Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. For instance:

-

Cytotoxicity Testing : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values indicate potent activity:

Compound Cell Line IC50 (µg/mL) This compound MCF-7 5.36 This compound HepG2 10.10 - Mechanism of Action : The mechanism underlying its anticancer activity includes induction of cell cycle arrest at the G2/M phase and apoptosis through the mitochondrial pathway. Studies have shown an increase in the Bax/Bcl-2 ratio and activation of caspases in treated cells, indicating that the compound triggers apoptotic pathways.

4. Comparative Analysis with Other Thiadiazole Derivatives

Comparative studies with other thiadiazole derivatives reveal that structural modifications can significantly impact biological activity:

| Compound | Substituent | IC50 (µg/mL) | Remarks |

|---|---|---|---|

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Chlorine | 7.56 | Comparable to standard chemotherapy (5-FU) |

| 5-(Nitrofuran-2-yl)-1,3,4-thiadiazole | Nitro group | 0.28 | Highly potent against MCF-7 cells |

These findings suggest that specific substituents on the thiadiazole ring can enhance or diminish biological activity.

5. Case Studies and Research Findings

Several research studies have investigated the properties of thiadiazole derivatives:

- Study A : Evaluated the cytotoxicity of various thiadiazole derivatives against MCF-7 and HepG2 cell lines. Results indicated that compounds with electron-withdrawing groups exhibited enhanced activity.

- Study B : Focused on the mechanism of action for selected thiadiazoles, demonstrating their ability to induce apoptosis in cancer cells through mitochondrial pathways.

6. Conclusion

The compound this compound shows promising biological activity, particularly in anticancer applications. Its structural characteristics contribute to its solubility and efficacy against various cancer cell lines. Ongoing research is essential to fully elucidate its mechanisms and potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-amine?

The synthesis typically involves cyclocondensation of a substituted carboxylic acid derivative with thiosemicarbazide. For example, 4-ethoxybenzoic acid can react with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃) under reflux (90–100°C) for 3–6 hours . The reaction mixture is neutralized with ammonia to precipitate the product, which is purified via recrystallization (e.g., DMSO/water or ethanol). Yield optimization may require adjusting stoichiometry, temperature, or solvent polarity.

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly the ethoxyphenyl and thiadiazole moieties .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolves bond lengths, dihedral angles (e.g., between thiadiazole and ethoxyphenyl rings), and hydrogen-bonding networks. For example, similar thiadiazole derivatives show dihedral angles of 18–30° between aromatic systems .

Q. What preliminary biological activities are reported for structurally analogous thiadiazoles?

Analogous compounds exhibit antimicrobial, antifungal, and anticancer properties. For instance:

- Anticancer: Thiadiazoles with nitro or chloro substituents inhibit enzymes like topoisomerase II .

- Antimicrobial: Electron-withdrawing groups (e.g., halogens) enhance activity against Gram-positive bacteria .

Note: Empirical validation via cytotoxicity assays (MTT) and microbial inhibition studies is recommended for the ethoxy derivative.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate cyclization .

- Temperature Control: Reflux at 90–100°C balances reaction rate and side-product minimization .

- Purification: Gradient recrystallization (e.g., acetone/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Orthogonal Assays: Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability tests .

- Structural Validation: Confirm compound identity via X-ray crystallography to rule out polymorphic or stereochemical variations .

- Dose-Response Analysis: Test multiple concentrations to distinguish true activity from assay noise .

Q. What structure-activity relationships (SAR) guide modification of the ethoxyphenyl substituent?

- Electron-Donating Groups (EDGs): Ethoxy groups enhance π-π stacking with hydrophobic enzyme pockets but may reduce metabolic stability .

- Positional Effects: Para-substitution (vs. meta/ortho) optimizes steric compatibility with target proteins .

- Comparative Studies: Replace ethoxy with methoxy or halogens to assess potency shifts in enzyme inhibition .

Q. What computational methods predict binding modes and molecular targets?

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with kinases or DNA repair enzymes .

- Pharmacophore Modeling: Identify critical hydrogen-bond acceptors (thiadiazole N atoms) and hydrophobic regions (ethoxyphenyl) .

- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。